

initial characterization of VU0134992 in vivo activity

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An in-depth analysis of the initial in vivo characterization of **VU0134992** reveals its role as the first orally active and selective inhibitor of the Kir4.1 potassium channel, presenting a novel mechanism for diuretic therapy.[1][2] This technical guide synthesizes the foundational preclinical data, detailing the compound's mechanism of action, selectivity, and in vivo efficacy, tailored for researchers and drug development professionals.

Mechanism of Action and Selectivity

VU0134992 functions as a pore blocker of the Kir4.1 potassium channel.[2][3] Its mechanism involves the direct obstruction of the ion conduction pathway, a conclusion supported by patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis.[1][4] These studies have identified the pore-lining residues glutamate 158 (E158) and isoleucine 159 (I159) as critical for the compound's blocking action.[1][3][5]

The inhibitory activity of **VU0134992** demonstrates a notable preference for homomeric Kir4.1 channels over other members of the Kir channel family.[2] This selectivity is a crucial attribute for a tool compound designed to probe the specific physiological functions of Kir4.1.

Quantitative Data Summary

The potency and selectivity of **VU0134992** have been rigorously quantified through a series of in vitro and in vivo experiments. The data are summarized below for clear comparison.

In Vitro Inhibitory Activity and Selectivity



The compound's inhibitory concentration (IC_{50}) was determined against a panel of Kir channels using whole-cell patch-clamp electrophysiology and thallium flux assays.

| Target Channel | Assay Method | IC50 (μM) | Selectivity Notes |
|--------------------------------|----------------------------|---------------|--|
| Homomeric Kir4.1 | Whole-Cell Patch- Clamp | 0.97 | Primary Target |
| Homomeric Kir4.1 | TI+ Flux Assay | 5.2 | Rightward shift often seen in flux assays[1] |
| Heteromeric Kir4.1/5.1 | Whole-Cell Patch- Clamp | 9.05 | ~9-fold selective for Kir4.1 over Kir4.1/5.1[1][4] |
| Kir3.1/3.2 | TI+ Flux Assay | 2.5 | Active toward Kir3.x channels[1] |
| Kir3.1/3.4 | TI+ Flux Assay | 3.1 | Active toward Kir3.x channels[1] |
| Kir4.2 | TI+ Flux Assay | 8.1 | [1] |
| Kir1.1, Kir2.1, Kir2.2 | TI+ Flux Assay | >30 | >30-fold selective over these channels[1][4] |
| Kir2.3, Kir6.2/SUR1, Kir7.1 | TI+ Flux Assay | Weakly Active | Partial inhibition at 30 μM[1][4] |

Data sourced from Kharade et al., 2018.[1][4]

Pharmacokinetic Profile

Key pharmacokinetic parameters were assessed to determine the compound's suitability for in vivo studies.



| Parameter | Species | Value | Significance |
|--|------------|--------------|--|
| Free Unbound Fraction (f _u) | Rat Plasma | 0.213 | A large free fraction suggests good potential for target engagement.[1][4][5] |
| Half-life (t1/2) | Rat | 10.6 minutes | Indicates a short duration of action.[5] |

In Vivo Renal Effects in Rats

Oral administration of **VU0134992** produced a dose-dependent increase in urine and electrolyte excretion in male Sprague-Dawley rats, consistent with the inhibition of renal Kir4.1. [1][4][5]

| Treatment Group (Oral Gavage) | Urine Volume (mL/kg) | Urinary Na+ Excretion (mEq/kg) | Urinary K ⁺ Excretion (mEq/kg) |
|----------------------------------|-------------------------|-----------------------------------|--|
| Vehicle | 10.1 ± 1.5 | 0.8 ± 0.2 | 1.2 ± 0.1 |
| VU0134992 (50 mg/kg) | 25.3 ± 2.1 | 3.1 ± 0.4 | 2.5 ± 0.2 |
| VU0134992 (100 mg/kg) | 32.5 ± 3.0 | 4.5 ± 0.5 | 3.4 ± 0.3 |

^{*}p < 0.05 compared to vehicle. Data adapted from published studies.[2][6]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to measure the inhibitory effect of **VU0134992** on ion currents through specific Kir channels.[2]



- Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human Kir channel of interest (e.g., Kir4.1).[2]
- Pipette (Intracellular) Solution: Contained (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES. The pH was adjusted to 7.2 with KOH.[2]
- Bath (Extracellular) Solution: Contained (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. The pH was adjusted to 7.4 with NaOH.[2]
- Procedure:
 - Cells were voltage-clamped at a holding potential of -80 mV.[3]
 - A series of voltage steps, typically from -120 mV to +60 mV in 20 mV increments, were applied to elicit whole-cell currents.[2][3]
 - Baseline currents were recorded.
 - VU0134992 was perfused into the bath solution at various concentrations to establish a concentration-response curve.[2]
 - Currents were recorded and analyzed to quantify the inhibitory effect and determine the IC₅₀ value.[2]

Thallium (TI+) Flux Assay

This high-throughput screening method was used to assess the activity of **VU0134992** against a broader panel of Kir channels.

- Principle: Thallium ions enter the cell through open potassium channels and can be detected by a thallium-sensitive fluorescent dye. A reduction in the fluorescence signal indicates channel blockade.[7]
- Cell Line: HEK-293 cells stably expressing the Kir channel of interest.[2]
- Reagents: A thallium-sensitive fluorescent dye (e.g., FluoZin-2), assay buffer, and a stimulus buffer containing thallium sulfate.[2]



- Procedure:
 - Cells were plated in microtiter plates and loaded with the fluorescent dye.
 - VU0134992 was added at various concentrations.
 - A baseline fluorescence reading was taken.
 - The thallium-containing stimulus buffer was added to initiate ion flux.
 - Fluorescence was measured over time to determine the rate of thallium influx.
 - The degree of channel inhibition was calculated by comparing the fluorescence signal in compound-treated wells to vehicle-control wells.[1]

In Vivo Metabolic Cage Studies

These studies were essential for characterizing the diuretic, natriuretic, and kaliuretic effects of the compound.

- Animal Model: Male Sprague-Dawley rats (250–300 g).[1][6]
- Acclimatization: Animals were housed singly in metabolic cages for a period (e.g., 2 hours) to acclimatize before the experiment. Access to food and water was restricted during the study to ensure accurate urine collection.[1]
- Administration: VU0134992 was administered via oral gavage at doses of 50 and 100 mg/kg.
 [6] A vehicle control group was also included.
- Data Collection: Urine was collected over a specified period (e.g., 4-6 hours).
- Analysis: The total urine volume was measured. Urine samples were analyzed for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes to determine total electrolyte excretion.

Signaling Pathways and Workflows Renal Signaling Pathway of VU0134992

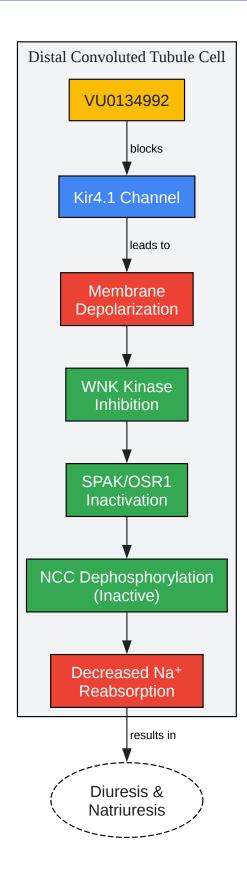




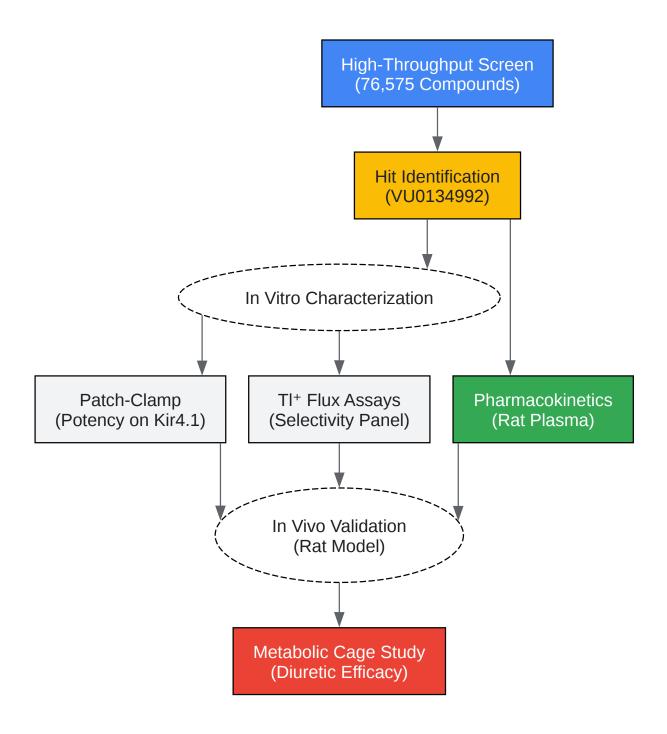


In the distal convoluted tubule (DCT), Kir4.1 is critical for maintaining the basolateral membrane potential, which drives NaCl reabsorption via the Na-Cl cotransporter (NCC). Inhibition of Kir4.1 by **VU0134992** is hypothesized to depolarize the cell membrane, which in turn inhibits NCC activity, likely through the WNK-SPAK/OSR1 kinase cascade, leading to diuresis and natriuresis.[2][3]

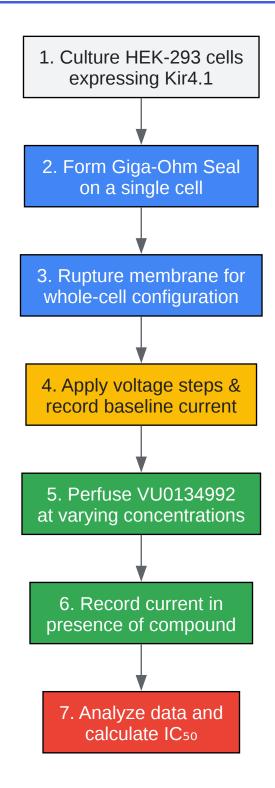












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